2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(3-Fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at position 2 and a 2-methoxyphenyl substituent at position 6. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system modulation. The fluorine atom and methoxy group in this compound likely enhance its electronic properties, solubility, and bioavailability compared to simpler analogues .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNMKAEVKZKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step may involve the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups could enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Position 2 Substitutions
- 3-Fluorobenzyl vs. Phenyl (): The compound 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one (m.p. 306°C) has a phenyl group at position 2. Fluorine’s electronegativity may also enhance binding interactions in biological targets .
- 3-Fluorobenzyl vs. 2-Methoxybenzyl (): 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) has a methoxy group at the benzyl’s ortho position. The target compound’s 3-fluorobenzyl group lacks steric hindrance from ortho substituents, possibly improving solubility and metabolic stability .
Position 6 Substitutions
- 2-Methoxyphenyl vs. 4-Methylphenyl (): The 2-methoxyphenyl group in the target compound is more polar than 4-methylphenyl, likely improving aqueous solubility. Methoxy groups are also known to participate in hydrogen bonding, which could enhance receptor affinity .
- 2-Methoxyphenyl vs. 2-Furyl (): 2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one has a furan ring at position 6.
Data Table: Key Comparisons of Pyridazinone Analogues
Biological Activity
2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23FN4O
- Molecular Weight : 422.5 g/mol
- Structural Features : The compound features a fluorobenzyl group and a methoxyphenyl group attached to a pyridazinone core, which may influence its reactivity and biological interactions.
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially facilitating better binding to biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer activities. For instance, similar compounds have been shown to inhibit growth across various cancer cell lines in vitro.
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyridazinones are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- In Vitro Studies : A study on similar pyridazinone derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism for anticancer activity.
- In Vivo Studies : Animal models treated with pyridazinone derivatives showed reduced tumor growth compared to control groups, supporting the in vitro findings regarding their anticancer potential.
Research Findings
A comprehensive review of the literature indicates that the biological activity of this compound is still under investigation but shows promise in various therapeutic areas:
- Anticancer Activity : Various studies highlight the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Modulation of Enzymatic Activity : Preliminary research suggests that this compound may interact with specific enzymes involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
